molecular formula C16H10F6N2O2 B231903 2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide

2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide

Cat. No. B231903
M. Wt: 376.25 g/mol
InChI Key: BWNOFDISIHLYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as TFB-TFAA, and it is known for its unique chemical properties that make it an ideal candidate for various research applications.

Mechanism of Action

The mechanism of action of TFB-TFAA involves the inhibition of HDACs and sirtuins, which leads to alterations in gene expression and cellular processes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Sirtuins, on the other hand, are enzymes that regulate cellular metabolism and stress response. Inhibition of these enzymes by TFB-TFAA leads to changes in cellular processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
TFB-TFAA has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. These effects are mediated by the inhibition of HDACs and sirtuins, which leads to changes in gene expression and cellular processes. TFB-TFAA has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TFAA is its ability to selectively inhibit HDACs and sirtuins, which makes it an ideal tool for studying the role of these enzymes in cellular processes and disease. TFB-TFAA is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one of the main limitations of TFB-TFAA is its complex synthesis, which makes it difficult to obtain in large quantities. TFB-TFAA is also relatively expensive compared to other HDAC inhibitors, which may limit its use in some research applications.

Future Directions

There are several potential future directions for research on TFB-TFAA. One area of interest is the development of TFB-TFAA derivatives with improved potency and selectivity for HDACs and sirtuins. Another area of interest is the study of TFB-TFAA in animal models of disease, including cancer, neurodegenerative diseases, and metabolic disorders. TFB-TFAA may also have potential applications in the development of new drugs for the treatment of these diseases. Finally, the study of TFB-TFAA in combination with other drugs may lead to the development of new therapeutic strategies for the treatment of disease.

Synthesis Methods

The synthesis of TFB-TFAA involves several steps, including the reaction of 2-bromo-2,2,2-trifluoroacetophenone with lithium diisopropylamide to form the corresponding enolate. This intermediate is then reacted with 4-bromo-2-trifluoromethylphenyl trifluoroacetate to form the desired product, TFB-TFAA. The synthesis of TFB-TFAA is a complex process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

TFB-TFAA has several potential applications in scientific research, including medicinal chemistry, drug discovery, and chemical biology. This compound is known for its ability to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a crucial role in various cellular processes, including gene expression, DNA repair, and cell cycle regulation. Inhibition of these enzymes has been linked to several diseases, including cancer, neurodegenerative diseases, and metabolic disorders.

properties

Molecular Formula

C16H10F6N2O2

Molecular Weight

376.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]phenyl]acetamide

InChI

InChI=1S/C16H10F6N2O2/c17-15(18,19)13(25)23-11-7-3-1-5-9(11)10-6-2-4-8-12(10)24-14(26)16(20,21)22/h1-8H,(H,23,25)(H,24,26)

InChI Key

BWNOFDISIHLYFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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